3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone
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Overview
Description
3’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its structure includes a benzophenone core, which is known for its photochemical properties, making it useful in photoinitiators and UV-absorbing materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic structure is formed through a cyclization reaction involving a suitable precursor, such as a diol or diamine, with a spirocyclic ketone or aldehyde under acidic or basic conditions.
Introduction of the Benzophenone Core: The benzophenone moiety is introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Thiomethylation: The thiomethyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the benzophenone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzophenone core can be reduced to a benzhydrol derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiomethyl group, using nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzhydrol derivatives.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
3’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions due to its benzophenone core.
Medicine: Investigated for its potential use in photodynamic therapy and as a UV-protective agent in dermatological formulations.
Industry: Utilized in the production of UV-absorbing materials and coatings.
Mechanism of Action
The mechanism of action of 3’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone largely depends on its application:
Photoinitiation: The benzophenone core absorbs UV light, leading to the formation of reactive radicals that initiate polymerization.
Biological Activity: The spirocyclic structure and thiomethyl group may interact with biological targets, such as enzymes or receptors, through various binding interactions, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler analog used widely as a photoinitiator and UV absorber.
Spirocyclic Compounds: Other spirocyclic compounds with different substituents may have similar structural features but different reactivity and applications.
Thiomethylated Compounds: Compounds with thiomethyl groups that exhibit similar chemical reactivity but differ in their core structures.
Uniqueness
3’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone is unique due to its combination of a spirocyclic structure, benzophenone core, and thiomethyl group, which together confer distinct photochemical properties and potential biological activities not commonly found in simpler analogs.
This detailed overview provides a comprehensive understanding of 3’-[8-(1,4-Dioxa-8-azaspiro[45]decyl)methyl]-2-thiomethyl benzophenone, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3S/c1-27-20-8-3-2-7-19(20)21(24)18-6-4-5-17(15-18)16-23-11-9-22(10-12-23)25-13-14-26-22/h2-8,15H,9-14,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKJXJVCGLHIHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643305 |
Source
|
Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-65-4 |
Source
|
Record name | Methanone, [3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl][2-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898761-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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